molecular formula C12H15NOS B5719526 N-allyl-2-(ethylthio)benzamide

N-allyl-2-(ethylthio)benzamide

Cat. No. B5719526
M. Wt: 221.32 g/mol
InChI Key: FXEIJUMTQOPETH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-(ethylthio)benzamide is a chemical compound that belongs to the class of benzamides. It is a synthetic compound that has been used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-allyl-2-(ethylthio)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, N-allyl-2-(ethylthio)benzamide may alter the expression of genes that are involved in cancer cell growth and survival, leading to apoptosis.
Biochemical and Physiological Effects:
N-allyl-2-(ethylthio)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, it has been shown to have anti-inflammatory and analgesic properties. It has also been shown to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using N-allyl-2-(ethylthio)benzamide in lab experiments is its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several potential future directions for research on N-allyl-2-(ethylthio)benzamide. One area of research could focus on its potential as a cancer treatment. Further studies could investigate its effects on different types of cancer cells, as well as its safety and efficacy in animal models and human clinical trials. Another area of research could focus on its anti-inflammatory and analgesic properties, and its potential as a treatment for inflammatory and pain-related conditions. Additionally, more research is needed to understand its mechanism of action and to identify potential targets for drug development.

Synthesis Methods

The synthesis of N-allyl-2-(ethylthio)benzamide involves the reaction of 2-(ethylthio)benzoic acid with allylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain N-allyl-2-(ethylthio)benzamide as a white solid.

Scientific Research Applications

N-allyl-2-(ethylthio)benzamide has been used in scientific research to investigate its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. It has also been investigated for its anti-inflammatory and analgesic properties.

properties

IUPAC Name

2-ethylsulfanyl-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS/c1-3-9-13-12(14)10-7-5-6-8-11(10)15-4-2/h3,5-8H,1,4,9H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEIJUMTQOPETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethylsulfanyl-N-prop-2-enylbenzamide

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